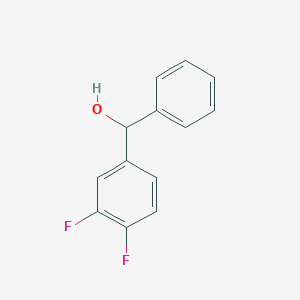

(3,4-Difluorophenyl)(phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCMBBGRVWVVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Fluorinated Benzhydrol Derivatives in Organic Synthesis

The development of fluorinated benzhydrol derivatives is intrinsically linked to the broader history of organofluorine chemistry and the evolution of synthetic methodologies for creating carbon-fluorine bonds. Initially, the synthesis of such compounds was hampered by the aggressive nature of early fluorinating agents. However, the development of milder and more selective reagents paved the way for the controlled introduction of fluorine into complex organic scaffolds.

The journey began with the advent of manageable fluorinating agents that allowed for the introduction of fluorine onto aromatic rings. Key historical developments include the Balz-Schiemann reaction, which for a long time was a standard method for introducing fluorine into an aromatic ring via diazonium salts. The landscape of fluorination chemistry was significantly transformed with the introduction of modern electrophilic fluorinating agents like N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI) beilstein-journals.orgnih.gov. These reagents offered greater functional group tolerance and predictability, facilitating the synthesis of a wide range of fluorinated aromatic precursors.

The synthesis of the benzhydrol core itself, typically achieved through the reduction of the corresponding benzophenone, also has a rich history. The preparation of fluorinated benzophenones, the direct precursors to fluorinated benzhydrols, often involves Friedel-Crafts acylation reactions using fluorinated benzoyl chlorides or the oxidation of diarylmethanes google.comgoogle.comgoogle.com. For instance, 4,4'-difluorobenzophenone (B49673) is a key starting material for aromatic polyether ketones and is synthesized by reacting fluorobenzene (B45895) with formaldehyde (B43269) to give difluorodiphenylmethane, which is then oxidized google.com. The subsequent reduction of the ketone to the secondary alcohol (the benzhydrol) is a fundamental transformation, often accomplished with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

The table below summarizes key milestones in the development of synthetic methods relevant to the preparation of fluorinated benzhydrols.

| Era/Development | Key Advancement | Significance for Fluorinated Benzhydrol Synthesis |

| Early 20th Century | Balz-Schiemann Reaction | Provided a foundational method for synthesizing fluoroaromatic precursors. |

| Mid-20th Century | Development of Hydride Reducing Agents | Enabled the efficient and standard conversion of fluorinated benzophenones to benzhydrols. |

| Late 20th Century | Introduction of Electrophilic Fluorinating Agents (e.g., NFSI) | Allowed for more versatile and selective synthesis of complex fluoroaromatics under milder conditions beilstein-journals.org. |

| 21st Century | Advances in Catalysis | Development of catalytic asymmetric reductions of prochiral fluorinated benzophenones to produce enantioenriched fluorinated benzhydrols. |

Significance of 3,4 Difluorophenyl Phenyl Methanol in Modern Chemical Transformations

The importance of (3,4-Difluorophenyl)(phenyl)methanol and its derivatives in modern chemistry stems from the profound influence that the fluorine atoms have on the molecule's physicochemical properties. Fluorine's high electronegativity can alter the acidity of the hydroxyl proton, influence reaction pathways, and modulate the biological activity of molecules into which it is incorporated .

A significant application of fluorinated phenyl methanol (B129727) compounds lies in the field of medicinal chemistry. A patent has disclosed a series of substituted 3-fluorophenyl methanol compounds as potent antiviral agents, particularly for the prevention and treatment of cytomegalovirus (CMV) infections google.com. The invention highlights that these compounds show demonstrably strengthened effectiveness and improved safety performance compared to existing drugs like ganciclovir (B1264) google.com. This underscores the huge application value of this class of compounds in developing new therapeutics.

The general synthetic route to access the core structure often involves the reduction of the corresponding ketone, 3,4-difluorobenzophenone (B1332399). This precursor can be synthesized via Friedel-Crafts acylation of benzene (B151609) with 3,4-difluorobenzoyl chloride. The subsequent stereoselective reduction of the prochiral ketone is a key step to obtain enantiomerically pure forms of this compound, which are often desired in pharmaceutical applications to maximize therapeutic effects and minimize side effects.

The table below outlines research findings related to the application of fluorinated phenyl methanol derivatives.

| Application Area | Research Focus | Finding/Significance |

| Antiviral Agents | Substituted 3-fluorophenyl methanol compounds | Effective for preventing and treating cytomegalovirus (CMV) with improved safety and efficacy over existing treatments google.com. |

| Organic Synthesis | Fluorinated Building Blocks | The difluorophenyl moiety serves as a valuable synthon, introducing specific electronic properties into larger, more complex molecules . |

| Asymmetric Catalysis | Chiral Ligands/Auxiliaries | Enantiomerically pure fluorinated benzhydrols have the potential to be used as chiral auxiliaries or precursors to chiral ligands in asymmetric synthesis. |

Stereochemical Considerations in the Synthesis and Application of 3,4 Difluorophenyl Phenyl Methanol

Enantioselective Synthesis of Chiral (3,4-Difluorophenyl)(phenyl)methanol

The creation of a single enantiomer of this compound from its prochiral precursor, 3,4-difluorobenzophenone (B1332399), requires the use of asymmetric synthesis methodologies. These methods can be broadly categorized into asymmetric catalysis and biocatalysis, both of which aim to achieve high enantiomeric excess (ee) of the desired alcohol.

Asymmetric Catalysis in Benzhydrol Formation

The asymmetric hydrogenation of prochiral ketones is a powerful and widely studied method for the synthesis of chiral secondary alcohols, including benzhydrols. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

For the synthesis of chiral diarylmethanols, ruthenium, iridium, and manganese-based catalysts have shown significant promise. researchgate.netsci-hub.stmdpi.com For instance, RuPHOX-Ru catalyzed asymmetric hydrogenation has been successfully applied to a range of diaryl ketones, affording the corresponding chiral diarylmethanols in high yields and enantioselectivities (up to 99% ee). researchgate.net Similarly, manganese(I) complexes bearing chiral PNN tridentate ligands have been developed for the asymmetric hydrogenation of unsymmetrical benzophenones, achieving excellent enantioselectivity (>99% ee) under mild conditions. sci-hub.st

While direct examples for the asymmetric hydrogenation of 3,4-difluorobenzophenone to this compound are not extensively detailed in the reviewed literature, the principles from related fluorinated benzophenones are highly relevant. For example, the enantioselective borohydride (B1222165) reduction of ortho-fluorinated benzophenones has been successfully carried out using optically active ketoiminatocobalt(II) complexes, yielding the corresponding benzhydrols with high enantioselectivity (88-96% ee). acs.org This suggests that the electronic effects of the fluorine substituents can influence the stereochemical outcome and that catalyst systems can be tailored to accommodate these effects.

Table 1: Examples of Asymmetric Catalysis for the Synthesis of Chiral Benzhydrols

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| RuPHOX-Ru | Diaryl ketones | Up to 99% | researchgate.net |

| Mn(I) with chiral PNN ligand | Unsymmetrical benzophenones | Up to >99% | sci-hub.st |

| Ketoiminatocobalt(II) complexes | Ortho-fluorinated benzophenones | 88-96% | acs.org |

| Ir(P,N,O) catalysts | Aryl ketones | Up to 98% | mdpi.com |

This table presents data for analogous reactions, as specific data for this compound was not available in the searched literature.

Biocatalytic Approaches to Optically Active Fluorinated Methanols

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral molecules. Enzymes, particularly oxidoreductases, can catalyze the reduction of prochiral ketones to optically active alcohols with high enantiopurity. This approach often operates under mild reaction conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

The biocatalytic reduction of bulky diaryl ketones, such as 3,4-difluorobenzophenone, can be challenging due to the steric hindrance around the carbonyl group. researchgate.net However, methods like dynamic kinetic resolution (DKR) have proven effective for the synthesis of chiral diarylmethanols. researchgate.net DKR combines a kinetic resolution step, often catalyzed by a lipase (B570770) for the enantioselective acylation of the alcohol, with in-situ racemization of the slower-reacting enantiomer, typically using a metal catalyst. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the acylated product, which can then be deacylated to yield the enantiopure alcohol.

For instance, an activated lipoprotein lipase (LPL-D1) in combination with a ruthenium-based racemization catalyst has been used for the DKR of various diarylmethanols, achieving high yields (71-96%) and excellent enantiopurities (90-99% ee). researchgate.net While specific data for this compound is not provided, the broad substrate scope of this method suggests its potential applicability.

Furthermore, enzyme-catalyzed kinetic resolution has been reported for the synthesis of chiral β-fluoro amines, highlighting the utility of biocatalysis in handling fluorinated substrates. cas.cn The search for novel and robust enzymes through screening and protein engineering continues to expand the scope of biocatalysis for the synthesis of complex and sterically demanding molecules like fluorinated diarylmethanols.

Diastereoselective Synthesis of this compound Derivatives

Once chiral this compound is obtained, it can be used as a starting material for the synthesis of more complex molecules with multiple stereocenters. In such syntheses, controlling the relative stereochemistry between the existing stereocenter and a newly formed one is a key challenge, addressed by diastereoselective reactions.

The presence of the chiral center in this compound can influence the stereochemical outcome of reactions at adjacent or remote positions. This substrate-controlled diastereoselectivity is a fundamental principle in asymmetric synthesis. For example, the addition of a nucleophile to a carbonyl group positioned alpha to the stereogenic carbinol center can be highly diastereoselective. The Felkin-Anh model is often used to predict the stereochemical outcome of such reactions, where the nucleophile preferentially attacks the carbonyl group from the face opposite to the largest substituent at the alpha-position. bham.ac.uk

It is important to note that for some reactions, particularly those involving organomagnesium reagents, standard stereochemical models like Felkin-Anh may not be applicable due to the non-reversible nature of the initial complexation step. nih.gov In such cases, the conformational preferences of the substrate become the dominant factor in determining the diastereoselectivity.

Chemical Reactivity and Mechanistic Investigations of 3,4 Difluorophenyl Phenyl Methanol

Reactivity of the Carbinol Functionality

The carbinol group, a secondary benzylic alcohol, is a focal point for several important classes of reactions, including oxidation, esterification, etherification, and dehydration.

Oxidation Reactions

The secondary alcohol group of (3,4-Difluorophenyl)(phenyl)methanol can be readily oxidized to form the corresponding ketone, (3,4-Difluorophenyl)(phenyl)methanone. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from classic chromium-based reagents to milder, more selective modern methods. thieme-connect.com Green chemistry approaches, utilizing photocatalysts like Eosin Y or thioxanthenone with molecular oxygen (from air) as the oxidant, have proven effective for converting secondary benzylic alcohols to ketones under mild conditions. organic-chemistry.orgrsc.orgrsc.org Other systems, such as cerium(III) bromide with hydrogen peroxide or TEMPO-based catalysts, also provide efficient and selective oxidation. organic-chemistry.org

| Oxidizing System | Product | Conditions | Key Features |

| Eosin Y, O₂, Blue LED | (3,4-Difluorophenyl)(phenyl)methanone | Photochemical, mild | Metal-free, green, high conversion organic-chemistry.org |

| Thioxanthenone, Air | (3,4-Difluorophenyl)(phenyl)methanone | Sunlight or CFL lamps | Environmentally friendly, good yields rsc.orgrsc.org |

| CeBr₃, H₂O₂ | (3,4-Difluorophenyl)(phenyl)methanone | Green oxidation | High selectivity for secondary alcohols organic-chemistry.org |

| Activated Carbon, H₂O₂ | (3,4-Difluorophenyl)(phenyl)methanone | Metal-free | Selective for benzylic alcohols thieme-connect.com |

Esterification and Etherification Processes

Esterification: The hydroxyl group of this compound can react with carboxylic acids to form esters. The most common method for this transformation is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid. youtube.commasterorganicchemistry.com This is an equilibrium-controlled process. masterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in excess, or the water generated during the reaction is removed. masterorganicchemistry.comyoutube.com

The mechanism involves the initial protonation of the carboxylic acid by the catalyst, which activates it for nucleophilic attack by the alcohol. youtube.comyoutube.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Etherification: The synthesis of ethers from this compound can also be achieved. While specific examples for this exact compound are not detailed, analogous reactions suggest two primary pathways. One route is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A second common method is the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, leading to a symmetrical or unsymmetrical ether.

| Reaction Type | Reagents | Product Type | Typical Conditions |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester | Heat, excess alcohol or water removal masterorganicchemistry.comyoutube.com |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | Anhydrous solvent |

| Acid-Catalyzed Etherification | Second Alcohol (R'-OH), Acid Catalyst | Ether | Heat |

Dehydration Pathways

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction typically proceeds by heating the alcohol with a strong, non-nucleophilic acid like concentrated sulfuric or phosphoric acid. youtube.comlibretexts.org

The mechanism for secondary alcohols like this one can proceed via either an E1 or E2 pathway. libretexts.org In the E1 mechanism, the hydroxyl group is first protonated by the acid to form a good leaving group (water). youtube.comyoutube.com This leaving group departs, generating a secondary benzylic carbocation. This carbocation is relatively stable due to resonance delocalization across both phenyl rings. Finally, a base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond. youtube.com The stability of the intermediate carbocation makes the E1 pathway plausible for this substrate. youtube.com The expected product would be 1-(3,4-difluorophenyl)-1-phenylethene.

Transformations Involving the Fluorinated Phenyl Ring

The presence of two fluorine atoms on one of the phenyl rings significantly influences its reactivity, making it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

Electrophilic Aromatic Substitution Patterns

In an electrophilic aromatic substitution (EAS) reaction, an electrophile replaces an atom (usually hydrogen) on an aromatic ring. The substituents already on the ring determine the rate and position of the new substitution. wikipedia.org

Unsubstituted Phenyl Ring: The –CH(OH)Ph group attached to this ring is considered an activating group and an ortho, para-director. libretexts.org This is because the oxygen's lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance when the electrophile attacks at the ortho or para positions.

Difluorinated Phenyl Ring: The two fluorine atoms are strongly electronegative and withdraw electron density from the ring through the inductive effect, making this ring significantly deactivated towards electrophilic attack compared to benzene (B151609). wikipedia.orglibretexts.org However, like other halogens, fluorine atoms are ortho, para-directors because their lone pairs can donate electron density through resonance, which helps to stabilize the carbocation intermediate when attack occurs at these positions. wikipedia.orgresearchgate.net Given the substitution pattern, electrophilic attack would be directed to the positions ortho to the fluorine atoms (C2 and C5).

| Ring System | Substituent(s) | Effect on Reactivity | Directing Influence |

| Phenyl | -CH(OH)(C₆H₃F₂) | Activating | ortho, para |

| 3,4-Difluorophenyl | -F (at C3, C4) | Deactivating | ortho, para (to each F) |

Nucleophilic Aromatic Substitution in Difluorophenyl Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic rings. wikipedia.org The 3,4-difluorophenyl group in this compound is a prime candidate for such reactions. The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Cross-Coupling Reactions of Fluorinated Aromatics

The hydroxyl group of diarylmethanols like this compound can be activated and subsequently replaced in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While direct coupling of the alcohol is possible, it is often more efficient to first convert the alcohol to a better leaving group, such as an ester. nih.gov

One of the most powerful methods for forming C(sp³)–C(sp²) bonds is the Suzuki-Miyaura cross-coupling reaction. rsc.org In the context of diarylmethanol derivatives, this reaction allows for the synthesis of triarylmethanes, which are prevalent scaffolds in pharmaceuticals. nih.gov For instance, diarylmethyl esters have been successfully coupled with aryl boronic acids in the presence of a palladium catalyst. nih.gov

The substrate scope for these reactions is broad, and fluorinated aromatics are generally well-tolerated. The electronic nature of the substituents on the aryl boronic acid can influence the reaction efficiency. Electron-donating groups and electron-withdrawing groups on the boronic acid have been shown to be compatible with this type of coupling. nih.gov

Below is a representative table of Suzuki-Miyaura cross-coupling reactions of a diarylmethyl ester with various arylboronic acids, which illustrates the potential reactivity of derivatives of this compound.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | (3,4-Difluorophenyl)diphenylmethane | 95 |

| 2 | 4-Methoxyphenylboronic acid | (3,4-Difluorophenyl)(4-methoxyphenyl)(phenyl)methane | 92 |

| 3 | 4-Trifluoromethylphenylboronic acid | (4-(Trifluoromethyl)phenyl)(3,4-difluorophenyl)(phenyl)methane | 88 |

| 4 | 3-Furylboronic acid | (3,4-Difluorophenyl)(furan-3-yl)(phenyl)methane | 97 |

| 5 | 4-Chlorophenylboronic acid | (4-Chlorophenyl)(3,4-difluorophenyl)(phenyl)methane | 90 |

This table is a representative example based on similar reported reactions and not experimental data for the specific named compound.

Mechanistic Insights into Complex Reaction Pathways

The mechanism of palladium-catalyzed cross-coupling reactions of diarylmethyl derivatives, such as those of this compound, involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the diarylmethyl electrophile to a Pd(0) complex. In the case of diarylmethyl esters, this step involves the cleavage of the C(benzyl)–O bond. nih.gov Density Functional Theory (DFT) calculations on similar systems suggest that this oxidative addition can proceed via an SN2 pathway. nih.gov This pathway leads to an inversion of stereochemistry at the benzylic carbon if an enantioenriched starting material is used. nih.gov A stabilizing η³-interaction between the resulting benzyl (B1604629) ligand and the palladium center is thought to facilitate the selective cleavage of the O–C(benzyl) bond. nih.govfigshare.com

Transmetalation: Following oxidative addition, the organoboron reagent (in the case of a Suzuki-Miyaura coupling) undergoes transmetalation with the Pd(II) complex. This step involves the transfer of the aryl group from the boron atom to the palladium center, typically facilitated by a base. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the diaryl(aryl)palladium(II) complex. This step forms the new carbon-carbon bond of the triarylmethane product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The presence of the difluorophenyl group in this compound can influence the reaction mechanism in several ways. The electron-withdrawing nature of the fluorine atoms can make the benzylic carbon more electrophilic, potentially accelerating the oxidative addition step. However, the fluorine atoms can also engage in interactions with the palladium catalyst, which could modulate its reactivity and selectivity. Further detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the specific role of the fluorine substituents in the cross-coupling reactions of this compound and its derivatives.

Spectroscopic and Structural Elucidation of 3,4 Difluorophenyl Phenyl Methanol

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule. For (3,4-Difluorophenyl)(phenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy have been employed to elucidate its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different types of protons present.

The aromatic protons of the phenyl and the 3,4-difluorophenyl rings resonate in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. Due to the complex spin-spin coupling between adjacent protons, these signals often appear as multiplets. The single proton of the hydroxyl group (-OH) typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and temperature. The benzylic proton (-CH), being adjacent to both an oxygen atom and two aromatic rings, is expected to resonate at a downfield position, likely appearing as a singlet or a narrowly split multiplet.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Specific values to be populated from experimental data | Aromatic Protons (Phenyl & Difluorophenyl rings) | ||

| Specific values to be populated from experimental data | Methine Proton (-CH) | ||

| Specific values to be populated from experimental data | Hydroxyl Proton (-OH) |

Note: The exact chemical shifts and coupling constants are dependent on the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal.

The carbon atoms of the aromatic rings typically resonate in the range of δ 110-150 ppm. The carbons directly bonded to the fluorine atoms will exhibit coupling with the ¹⁹F nuclei, resulting in splitting of their signals (C-F coupling). The ipso-carbon of the phenyl ring and the carbon atoms at the point of substitution on the difluorophenyl ring will have characteristic chemical shifts. The benzylic carbon atom (-CHOH) is expected to appear in the range of δ 70-80 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Specific values to be populated from experimental data | Aromatic Carbons (Phenyl & Difluorophenyl rings) |

| Specific values to be populated from experimental data | Methine Carbon (-CH) |

Note: The assignments are based on typical chemical shift ranges and expected coupling patterns.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. researchgate.netalfa-chemistry.com The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring. The chemical shifts of these fluorine atoms are influenced by their position relative to each other and the rest of the molecule.

The fluorine atom at the 3-position and the one at the 4-position will experience different electronic environments, leading to different chemical shifts. These signals will likely appear as doublets of doublets due to coupling with each other and with the neighboring aromatic protons. The typical chemical shift range for aromatic fluorine compounds is broad, but for fluorobenzenes, it generally falls between -100 and -170 ppm relative to a standard like CFCl₃. alfa-chemistry.comwikipedia.orgucsb.edu

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Predicted Chemical Shift Range (δ, ppm) | Assignment |

| -100 to -140 | Fluorine at C-3 or C-4 |

| -100 to -140 | Fluorine at C-4 or C-3 |

Note: The specific chemical shifts require experimental determination.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings are expected to appear as a series of sharp bands just above 3000 cm⁻¹, while the C-H stretch of the methine group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1000-1200 cm⁻¹ range. The C-F stretching vibrations will also result in strong absorptions, typically in the 1100-1300 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can provide information about the substitution pattern and are expected in the 700-900 cm⁻¹ range. spectroscopyonline.com

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H Stretch | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Methine |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1300-1100 | C-F Stretch | Aryl Fluoride |

| 1200-1000 | C-O Stretch | Secondary Alcohol |

| 900-700 | C-H Bending (out-of-plane) | Substituted Benzene |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy. The Raman spectrum of this compound is also characterized by vibrations of its functional groups.

The symmetric stretching of the aromatic rings often produces strong and characteristic bands in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹. researchgate.net The C-H stretching vibrations will also be visible. Due to the symmetry of the molecule, some vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. The C-F bonds are also expected to show characteristic Raman signals. Analysis of the Raman spectrum can help to confirm the substitution pattern of the aromatic rings. spectroscopyonline.com

Table 5: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1550 | C=C Stretch | Aromatic Rings |

| ~1000 | Ring Breathing Mode | Aromatic Rings |

| Other specific values to be populated from experimental data | C-F Stretch / Bending | Aryl Fluoride |

Therefore, it is not possible to provide the detailed, data-rich article as requested in the specified outline for this particular compound. The generation of scientifically accurate content with specific data tables and research findings for the subsections under Mass Spectrometry and X-ray Crystallography is contingent on the availability of published experimental data.

Computational and Theoretical Chemistry of 3,4 Difluorophenyl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For (3,4-Difluorophenyl)(phenyl)methanol, this process would elucidate the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Conformational analysis involves exploring the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the key dihedral angle would be that which describes the relative orientation of the 3,4-difluorophenyl and phenyl rings. The presence of the fluorine atoms is expected to influence the conformational preference due to steric and electronic effects. It is hypothesized that the most stable conformer would adopt a staggered arrangement to minimize steric hindrance between the two aromatic rings.

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-F Bond Lengths | ~1.35 Å |

| Dihedral Angle (F-C-C-C) | Variable |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is electron-rich. The LUMO is likely to be distributed over the 3,4-difluorophenyl ring, as the fluorine atoms are electron-withdrawing and lower the energy of the unoccupied orbitals. The presence of the fluorine atoms would likely lead to a larger HOMO-LUMO gap compared to the non-fluorinated parent compound, suggesting increased stability.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 | Phenyl ring |

| LUMO | -0.5 | 3,4-Difluorophenyl ring |

| HOMO-LUMO Gap | 6.0 | - |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atom of the hydroxyl group and the fluorine atoms due to their high electronegativity. The most positive potential is likely to be found around the hydroxyl hydrogen atom, making it a potential site for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory. These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule.

For this compound, significant donor-acceptor interactions are expected. These would include the delocalization of lone pair electrons from the oxygen and fluorine atoms into antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pairs of the oxygen atom and the antibonding orbitals of the C-O and C-H bonds would be a key stabilizing feature.

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP(O) | σ(C-H) | ~2.5 |

| LP(O) | σ(C-C)phenyl | ~1.8 |

| LP(F) | σ*(C-C)difluorophenyl | ~1.2 |

Prediction and Validation of Spectroscopic Properties

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can then be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of the experimental spectra.

The calculated IR spectrum of this compound would show characteristic vibrational frequencies for the O-H stretch, C-O stretch, C-F stretches, and aromatic C-H stretches. Similarly, the predicted ¹H and ¹³C NMR chemical shifts would provide valuable information for structural elucidation. Discrepancies between the calculated and experimental spectra can often be reconciled by applying a scaling factor to the theoretical frequencies.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the reaction pathways of chemical transformations, providing insights into the reaction mechanism. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

For this compound, potential reactions for computational study could include its oxidation to the corresponding ketone or its substitution reactions. By modeling the reaction pathways, it would be possible to determine the most favorable mechanism and to understand the role of the fluorine substituents in influencing the reaction kinetics and thermodynamics. For example, the electron-withdrawing nature of the fluorine atoms might affect the stability of intermediates and transition states in a given reaction.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of chemical compounds with a specific property of interest, such as boiling point, solubility, or chemical reactivity. These models are built by calculating a set of molecular descriptors and then using statistical methods to create a mathematical equation that predicts the property.

In the context of this compound and its analogs, QSPR and related approaches like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) are valuable for predicting their behavior without the need for extensive experimental work. nih.govnih.gov While specific, published QSPR models dedicated exclusively to this compound are not prominent in the literature, the principles can be applied by examining this molecule within the broader class of benzhydrol derivatives. nih.govrsc.org

For a series of substituted benzhydrols, a QSPR model could be developed to predict properties such as electrophilicity, which is a key determinant of reactivity. nih.govchemrxiv.org The model would involve calculating various molecular descriptors for each analog in the series. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). numberanalytics.comresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Thermodynamic Descriptors: These include properties like heat of formation and strain energy.

A hypothetical QSPR study on a series of fluorinated benzhydrols, including this compound, would utilize a data table of such descriptors to build a predictive model.

Table 1: Illustrative Molecular Descriptors for a QSPR Study of Fluorinated Benzhydrols

| Descriptor Type | Descriptor Example | Potential Property to Predict |

| Electronic | HOMO Energy | Reactivity towards electrophiles |

| LUMO Energy | Reactivity towards nucleophiles | |

| Dipole Moment | Solubility, Polarity | |

| Mulliken Atomic Charges | Site of reaction | |

| Steric | Molecular Volume | Receptor binding affinity |

| van der Waals Surface Area | Bioavailability | |

| Torsional Angles | Conformational stability | |

| Topological | Wiener Index | Boiling Point |

| Molecular Connectivity Indices | Chromatographic retention time |

By generating these descriptors for this compound and related compounds, a statistical regression analysis could establish a correlation, for instance, between the electronic properties modulated by the fluorine atoms and the compound's reactivity in acid-catalyzed reactions. rsc.org Such models are powerful tools in computational chemistry for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.govresearchgate.net

Influence of Fluorine Atoms on Electronic and Steric Properties

The substitution of hydrogen atoms with fluorine on the phenyl ring of this compound has a profound impact on the molecule's electronic and steric characteristics. These changes are a direct consequence of the fundamental properties of the fluorine atom. numberanalytics.comtandfonline.com

Electronic Properties

Fluorine is the most electronegative element, which gives it a powerful electron-withdrawing inductive effect (-I effect). numberanalytics.comresearchgate.net In this compound, the two fluorine atoms at positions 3 and 4 strongly pull electron density away from the aromatic ring. This inductive withdrawal has several consequences:

Reduced Electron Density in the Aromatic Ring: The 3,4-difluorophenyl ring is significantly more electron-deficient compared to the unsubstituted phenyl ring. This deactivation makes the ring less susceptible to electrophilic substitution reactions. numberanalytics.com

Lowering of Orbital Energies: The strong negative inductive effect leads to a decrease in the energy of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comresearchgate.net A lower HOMO energy suggests a reduced ability to donate electrons, while a higher HOMO-LUMO gap can imply greater chemical stability. numberanalytics.com

Modified Acidity and Basicity: The electron-withdrawing nature of the fluorine atoms can increase the acidity of the benzylic hydroxyl proton by stabilizing the corresponding alkoxide conjugate base.

While fluorine has a strong -I effect, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive mesomeric effect (+M effect or resonance). However, for fluorine, the inductive effect is overwhelmingly dominant over the mesomeric effect, and the net result is strong electron withdrawal.

Steric Properties

The steric influence of fluorine, while less dramatic than its electronic effects, is also significant. The van der Waals radius of a fluorine atom is larger than that of a hydrogen atom (1.47 Å for F vs. 1.20 Å for H). tandfonline.comrsc.org

Increased Steric Hindrance: The presence of two fluorine atoms, particularly the one at the 3-position (ortho to the point of attachment), increases the steric bulk around the benzylic carbon. This can influence the rotational freedom around the bond connecting the phenyl ring to the carbinol carbon.

Conformational Effects: The steric and electronic repulsive forces introduced by the fluorine atoms can affect the preferred conformation of the molecule, potentially altering the dihedral angles between the two aromatic rings. This conformational preference can, in turn, influence how the molecule interacts with other molecules or biological targets.

Minimal Mimic of Hydrogen: Despite being larger than hydrogen, fluorine is often considered a "hydrogen mimic" in medicinal chemistry because the steric perturbation it introduces is relatively small compared to other halogens like chlorine or bromine. tandfonline.com This allows for significant electronic modulation with only a modest change in molecular size and shape.

Table 2: Comparison of Atomic Properties: Hydrogen vs. Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Impact on Molecular Properties |

| van der Waals Radius | 1.20 Å | 1.47 Å | Increased steric hindrance |

| Pauling Electronegativity | 2.20 | 3.98 | Strong inductive electron withdrawal |

| Bond Type with Carbon | C-H | C-F (Polar) | Alters dipole moment, bond strength |

| Primary Electronic Effect | Neutral | Strong Inductive (-I) | Deactivates aromatic ring |

Applications of 3,4 Difluorophenyl Phenyl Methanol in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of fluorine atoms in (3,4-Difluorophenyl)(phenyl)methanol significantly influences its chemical reactivity and the properties of its downstream products. The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the aromatic ring and the benzylic alcohol, making it a valuable precursor for a range of chemical transformations.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a crucial starting material for the synthesis of various fluorinated building blocks that are subsequently incorporated into pharmaceutically active compounds. The presence of the 3,4-difluorophenyl motif is particularly significant as it can mimic or replace other chemical groups, leading to improved pharmacological profiles.

For instance, derivatives of this carbinol can be transformed into fluorinated heterocyclic compounds, which are prevalent in a large number of approved drugs. The synthesis of such building blocks often involves the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution or participation in cyclization reactions to form complex heterocyclic systems.

Table 1: Examples of Fluorinated Pharmaceutical Building Blocks Potentially Derived from this compound

| Building Block Type | Potential Synthetic Transformation | Therapeutic Area of Application |

| Fluorinated Piperidines | Reductive amination of the corresponding ketone | Neurology, Oncology |

| Fluorinated Pyrrolidines | Multi-step synthesis involving cyclization | Various |

| Fluorinated Azoles | Conversion to an intermediate for heterocycle formation | Antifungal, Anti-inflammatory |

This table presents potential applications based on established synthetic routes for analogous fluorinated compounds.

The quest for novel antiviral agents is a continuous effort in pharmaceutical research. Fluorinated compounds have shown significant promise in this area. While direct synthesis of specific antiviral drugs from this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds with demonstrated antiviral activity.

Patents have been filed for substituted 3-fluorophenyl methanol (B129727) compounds that exhibit significant antiviral efficacy, particularly against cytomegalovirus. These compounds, when compared to existing drugs like valganciclovir (B601543) and ganciclovir (B1264), have shown enhanced effectiveness and improved safety profiles. The synthetic schemes outlined in these patents often involve multi-step sequences where a fluorinated phenylmethanol derivative is a key intermediate. The general synthetic strategy involves the modification of the hydroxyl group and further functionalization of the aromatic rings to achieve the final complex molecule.

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop more effective and environmentally benign pesticides and herbicides. The incorporation of fluorine can enhance the biological activity, metabolic stability, and transport properties of agrochemicals.

This compound can serve as a precursor for the synthesis of fluorinated agrochemicals. For example, the difluorophenyl moiety is a key component in some modern insecticides and fungicides. The synthesis of these agrochemicals may involve the transformation of the carbinol into other functional groups or its use as a scaffold to build more complex structures. Research in this area focuses on developing new molecules with high efficacy against target pests and low toxicity to non-target organisms.

Synthesis of Novel Derivatives and Analogs of this compound

The chemical versatility of this compound allows for the synthesis of a wide array of novel derivatives and analogs. The hydroxyl group can be readily oxidized to the corresponding benzophenone, which can then undergo further reactions. Alternatively, the hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Furthermore, the aromatic rings can be functionalized through electrophilic or nucleophilic aromatic substitution, although the presence of the fluorine atoms deactivates the ring towards electrophilic attack. These modifications lead to the generation of new molecules with potentially interesting chemical and biological properties. For instance, the synthesis of novel tetrahydropyran (B127337) analogs as dipeptidyl peptidase IV (DPP-4) inhibitors has been reported, showcasing the utility of difluorophenyl moieties in creating potent and selective drug candidates.

Table 2: Representative Chemical Modifications of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | PCC, CH₂Cl₂ | (3,4-Difluorophenyl)(phenyl)methanone |

| Etherification | NaH, R-X | Ether derivatives |

| Esterification | Acyl chloride, pyridine | Ester derivatives |

| Nucleophilic Substitution | SOCl₂, then Nu⁻ | Substituted derivatives |

This table provides examples of common transformations that can be applied to this compound and related carbinols.

Integration into Multistep Reaction Sequences

This compound is a valuable intermediate that can be seamlessly integrated into multistep reaction sequences for the total synthesis of complex natural products and other target molecules. Its utility lies in its ability to introduce a difluorinated phenyl group at a specific position in the target molecule.

In a typical multistep synthesis, the carbinol might be protected, modified at other parts of the molecule, and then the hydroxyl group deprotected and transformed at a later stage. The stability of the C-F bonds ensures that the difluorophenyl moiety remains intact throughout a variety of reaction conditions. While specific total syntheses explicitly starting from this compound are not widely reported, the principles of its use can be inferred from syntheses involving structurally similar fluorinated building blocks. These syntheses often highlight the strategic importance of introducing fluorine early in the synthetic route to avoid harsh fluorination conditions on a complex, late-stage intermediate.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on (3,4-Difluorophenyl)(phenyl)methanol is primarily foundational, focusing on its synthesis and basic characterization. The compound is commercially available from several suppliers, indicating its utility as a building block in organic synthesis. The presence of its spectroscopic data, specifically 1H and 13C NMR spectra, in the supporting information of scientific publications suggests its preparation and use in research contexts, likely as an intermediate for more complex molecules. However, dedicated studies on its biological activity, material properties, or extensive reactivity profiles are not widely published. The research landscape is therefore characterized by a significant potential for further exploration.

Emerging Synthetic Strategies and Technologies

The synthesis of unsymmetrical diarylmethanols, such as this compound, has traditionally been achieved through methods like the Grignard reaction. This involves the addition of an arylmagnesium halide to an aromatic aldehyde. In the context of this specific compound, this could involve the reaction of phenylmagnesium bromide with 3,4-difluorobenzaldehyde (B20872) or 3,4-difluorophenylmagnesium bromide with benzaldehyde.

Emerging synthetic strategies are focusing on more efficient, sustainable, and versatile methods. These include:

Cross-coupling reactions: Palladium- or other transition-metal-catalyzed cross-coupling reactions offer a powerful tool for the formation of the carbon-carbon bond between the two aryl groups and the methanol (B129727) carbon.

Reductive coupling methods: The reductive coupling of two different aromatic aldehydes or ketones is another promising avenue.

C-H activation/functionalization: Direct functionalization of C-H bonds on aromatic precursors is a rapidly developing field that could offer more atom-economical routes to diarylmethanols.

These modern techniques often provide better functional group tolerance, milder reaction conditions, and higher yields compared to traditional methods.

Potential for New Applications and Derivatives

The unique structural and electronic properties imparted by the 3,4-difluoro substitution pattern open up numerous possibilities for new applications and the synthesis of novel derivatives. The fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Potential areas for new applications include:

Medicinal Chemistry: Fluorinated compounds are of significant interest in drug discovery. researchgate.net Derivatives of this compound could be explored as potential scaffolds for the development of new therapeutic agents. The diarylmethanol core is a common motif in pharmacologically active molecules.

Materials Science: The introduction of fluorine can enhance the thermal stability, chemical resistance, and optical properties of materials. adtech.co.uknih.govdaikinchemicals.com Polymers or liquid crystals incorporating the this compound moiety could exhibit desirable properties for advanced applications.

Agrochemicals: Fluorine-containing compounds are also prevalent in modern agrochemicals. The development of new pesticides and herbicides based on this scaffold is a plausible research direction.

Challenges and Opportunities in Fluorinated Organic Chemistry

The synthesis and application of fluorinated organic compounds present both challenges and opportunities.

Challenges:

Selective Fluorination: The introduction of fluorine atoms into specific positions on an organic molecule can be challenging and often requires specialized reagents and reaction conditions.

Handling of Fluorinating Agents: Many fluorinating agents are highly reactive and toxic, requiring careful handling and specialized equipment.

Analysis of Fluorinated Compounds: The presence of fluorine can complicate spectroscopic analysis, particularly NMR spectroscopy, due to coupling between fluorine and hydrogen or carbon atoms.

Opportunities:

Novel Reactivity: The unique electronic effects of fluorine can lead to novel chemical reactivity and the discovery of new chemical transformations.

Enhanced Properties: As mentioned, fluorine can significantly improve the biological and material properties of organic molecules, leading to the development of new drugs, materials, and agrochemicals with superior performance.

Green Chemistry: The development of more environmentally friendly and efficient methods for fluorination is a major area of ongoing research, presenting significant opportunities for innovation.

Q & A

Q. What are the optimal synthetic routes for (3,4-difluorophenyl)(phenyl)methanol, and how can purity be validated?

Methodological Answer: A common approach involves Friedel-Crafts alkylation or reduction of the corresponding ketone precursor, such as (3,4-difluorophenyl)(phenyl)methanone, using NaBH₄ or LiAlH₄ in anhydrous THF/MeOH . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Purity validation should employ GC (for volatile impurities) and HPLC (for non-volatile residues), with comparison to reference standards (e.g., Pharmacopeia guidelines) .

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts molecular orbitals, dipole moments, and Fukui indices for reactivity analysis . Basis sets like 6-31G(d,p) are suitable for geometry optimization. Solvent effects (e.g., PCM model) refine predictions for biological or catalytic applications .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR : ¹H/¹³C NMR (400 MHz, CDCl₃) identifies substituent patterns (e.g., fluorine-induced deshielding). ¹⁹F NMR confirms fluorophenyl group positions .

- IR : Stretching frequencies for -OH (~3200–3600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) validate functional groups .

- LC/MS : High-resolution ESI+ MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer: Contradictions (e.g., overlapping NMR signals) require multi-technique validation:

Q. What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:

- Chiral catalysts : Use BINOL-derived phosphoric acids or Jacobsen’s salen complexes for asymmetric reduction of prochiral ketones .

- Kinetic resolution : Enzymatic methods (e.g., lipases in organic solvents) selectively hydrolyze one enantiomer .

- Analytical monitoring : Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess .

Q. How does fluorination impact the compound’s biological activity, and how is this evaluated?

Methodological Answer: Fluorine enhances lipophilicity (logP) and metabolic stability, critical for drug design. Comparative studies involve:

- SAR analysis : Synthesize analogs (e.g., mono- vs. di-fluorinated) and test against targets (e.g., enzymes, receptors) .

- Membrane permeability assays : Caco-2 cell models quantify absorption .

- Metabolic stability : Microsomal incubation (human/rat liver) with LC/MS analysis identifies degradation pathways .

Experimental Design & Data Contradictions

3.1 Designing a study to evaluate catalytic efficiency in this compound synthesis

Methodological Answer:

- Variables : Catalyst type (Lewis acids vs. organocatalysts), solvent polarity, temperature.

- Controls : Reaction without catalyst; purity of starting materials (GC/HPLC) .

- Metrics : Yield (gravimetric), turnover frequency (TOF), activation energy (Arrhenius plot) .

- Risk mitigation : Follow hazard assessments for exothermic reactions (e.g., gas evolution in NaBH₄ reductions) .

3.2 Addressing discrepancies in reported biological activity data

Methodological Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) .

- Impurity profiling : Identify bioactive contaminants (e.g., unreacted ketone) via LC/MS .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .

Stability and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.